Tanshinol B

Übersicht

Beschreibung

Tanshinol B is a natural compound and a bioactive lignan isolated from Salvia miltiorrhiza Bunge, commonly known as Danshen. It is considered to be one of the main components of its biological activity and pharmacology .

Synthesis Analysis

A concise and efficient approach was established for the synthesis of Tanshinol B. This critical intermediate was derived from (±)-tanshinol B, which was synthesized in 50% overall yield over 3 steps using an ultrasound-promoted cycloaddition as a key step .Chemical Reactions Analysis

The synthesis of Tanshinol B involves a key step of ultrasound-promoted cycloaddition . More detailed information about its chemical reactions would require further investigation.Physical And Chemical Properties Analysis

Tanshinol B has a molecular weight of 296.32 g/mol . More detailed physical and chemical properties would require specific scientific analysis.Wissenschaftliche Forschungsanwendungen

Synthesis of Other Compounds

Tanshinol B serves as a critical intermediate in the synthesis of other compounds such as tanshindiol B and C and tanshinone I . This synthesis is achieved in a concise and efficient manner, improving the synthetic efficiency .

Bone Health

Tanshinol B has been found to play a significant role in preventing bone loss, impaired microstructure, and dysfunction of bone metabolism . It improves bone quality based on parameters acquired from Micro-CT, histomorphometry, ELISA, and biomechanical assay .

Microcirculation Improvement

Tanshinol B has shown a significant protective effect on bone microcirculation . This is evidenced by microvascular perfusion imaging of cancellous bone in glucocorticoid-induced osteoporosis (GIO) rats .

4. Inhibition of Breast Cancer Cell Migration Tanshinol B has been found to inhibit the migration of breast cancer cells . High-dose Tanshinol B significantly optimized the survival rate of tumor-bearing mice .

Inhibition of PIM1

Neoprzewaquinone A, an active component of Salvia miltiorrhiza, selectively inhibits PIM1 . It potently inhibits PIM1 kinase at nanomolar concentrations and significantly suppresses the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line .

Relaxation of Smooth Muscles

Neoprzewaquinone A has been found to relax smooth muscles mainly by targeting PIM1 and inhibiting ROCK2/STAT3 signaling . It significantly reduces intraocular pressure in normal rabbits and relaxes pre-restrained thoracic aortic rings in rats .

Treatment of Cerebral Infarction

Salvia miltiorrhiza Bunge (SMB), which contains active components like Tanshinol B, is used in traditional Chinese medicine for the treatment of cerebral infarction . It promotes blood circulation and removes blood stasis, making it a feasible strategy for treating cerebral infarction .

Regulation of Key Proteins

The active components in SMB, including Tanshinol B, treat cerebral infarction by regulating key proteins such as AKT1, IL-6, and EGFR . These proteins mainly involve in pathways such as immune regulation, cancer, and lipid metabolism .

Wirkmechanismus

Target of Action

Tanshinol B, also known as Przewaquinone C, is a compound isolated from the roots of Salvia miltiorrhiza, a traditional Chinese medicine . It has been found to have varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic .

Mode of Action

The mode of action of Tanshinol B involves its interaction with these targets, leading to changes in cellular processes. For instance, it has been found to have a broad spectrum of cytotoxic effects on cell lines derived from human carcinomas of the colon, ovary, lung, mouth, and breast . It has also been found to have a neuroprotective effect, potentially by regulating neurotransmitters and neurological function .

Biochemical Pathways

Tanshinol B affects several biochemical pathways. It has been found to regulate pathways such as immune regulation, cancer, and lipid metabolism, such as lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are critical for various biological processes, and their modulation can lead to downstream effects that contribute to the compound’s pharmacological activities.

Pharmacokinetics

The pharmacokinetics of Tanshinol B involve its absorption, distribution, metabolism, and excretion (ADME) properties. A study has shown that Tanshinol B can be determined in rat plasma using a UFLC–MS/MS method, and this method has been applied to a population pharmacokinetic (PPK) study of Compound Danshen Dripping Pills, which contain Tanshinol B . The study found that Tanshinol B was best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of the compound and its therapeutic effects.

Result of Action

The action of Tanshinol B results in molecular and cellular effects that contribute to its pharmacological activities. For example, it has been found to play a significant preventive role in bone loss, impaired microstructure, dysfunction of bone metabolism, and poor bone quality . It also has a significant protective effect in bone microcirculation .

Zukünftige Richtungen

Eigenschaften

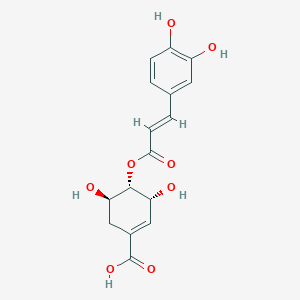

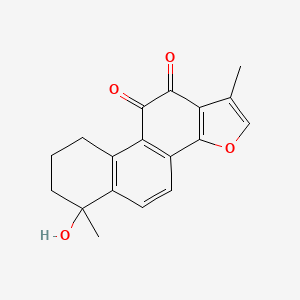

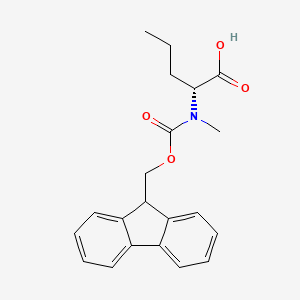

IUPAC Name |

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tanshinol B | |

CAS RN |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of Tanshinol B that has garnered research interest?

A1: Research suggests that Tanshinol B, a diterpenequinone found in Salvia miltiorrhiza, exhibits potential neuroprotective effects against ischemic stroke. [, ] It is believed to achieve this by potentially regulating neurotransmitters and neurological function. [] Further research is necessary to fully elucidate these mechanisms.

Q2: How does the structure of Tanshinol B compare to other similar compounds found in Salvia miltiorrhiza?

A2: Tanshinol B, along with Tanshinol A, are classified as abietane-type pigments and are structurally related to other tanshinone pigments found in Salvia miltiorrhiza. [] Their structures differ slightly, leading to variations in their biological activities.

Q3: What computational methods have been employed to study Tanshinol B?

A4: Researchers have used molecular docking studies to investigate the interactions between Tanshinol B and potential protein targets. [, ] In one study, Tanshinol B showed a favorable binding affinity with Neisseria adhesion A Regulatory protein (NadR), suggesting its potential as an anti-adhesive agent. [] Further research using molecular dynamics simulations could provide more insights into these interactions.

Q4: Is there any research on the potential toxicity of Tanshinol B?

A5: While computational analyses using pkCSM suggest that Tanshinol B possesses favorable ADMETox properties (absorption, distribution, metabolism, excretion, and toxicity), [] further experimental studies are crucial to fully assess its safety profile and potential toxicity in relevant biological systems.

Q5: What analytical techniques have been used to isolate and characterize Tanshinol B?

A6: Isolation of Tanshinol B from Salvia miltiorrhiza typically involves extraction followed by solvent separation and column chromatography techniques. [] Structural characterization likely involves techniques such as NMR spectroscopy and mass spectrometry, though specific details weren't provided in the provided abstracts.

Q6: Are there any known synonyms for Tanshinol B?

A7: Yes, Tanshinol B is also known as Przewaquinone C. [, ] It's important to note this synonym when researching the compound to ensure a comprehensive literature search.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

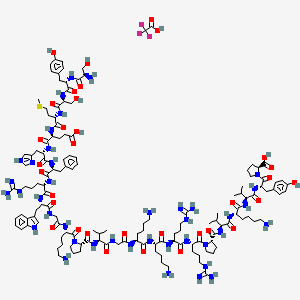

![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)

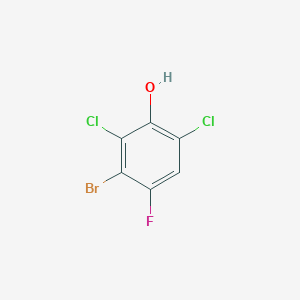

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)

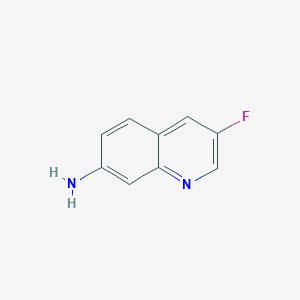

![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)